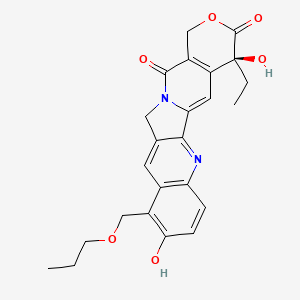

9-Propoxymethyl-10-hydroxy Camptothecin

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(19S)-19-ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6/c1-3-7-31-11-15-14-8-13-10-26-19(21(13)25-18(14)5-6-20(15)27)9-17-16(22(26)28)12-32-23(29)24(17,30)4-2/h5-6,8-9,27,30H,3-4,7,10-12H2,1-2H3/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZKRPHWHPUYPR-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies for 9 Propoxymethyl 10 Hydroxy Camptothecin

General Synthetic Strategies for the Camptothecin (B557342) Core Structure

The total synthesis of camptothecin and its analogs is a formidable challenge, addressed by numerous research groups since its initial isolation. nih.govbenthamdirect.com A predominant and effective strategy for constructing the pentacyclic system is the Friedländer annulation. acs.orgnih.govresearchgate.netresearchgate.net This reaction typically involves the condensation of an appropriately substituted 2-amino-benzaldehyde derivative with a tricyclic ketone encompassing the C, D, and E rings of the camptothecin skeleton. acs.orgresearchgate.net

Various approaches have been developed to assemble the requisite building blocks and control the stereochemistry, particularly at the C-20 position, which is crucial for its biological activity. researchgate.netmedsci.cnacs.orgacs.orgresearchgate.netresearchgate.netnumberanalytics.com Key strategies often involve multi-step sequences to construct the pyridine (B92270) and pyran-lactone rings. acs.orgrsc.org Asymmetric synthesis methodologies, such as the use of chiral auxiliaries or catalysts, are employed to achieve the desired (S)-configuration at the C-20 hydroxyl group, a critical determinant of the molecule's efficacy. researchgate.netmedsci.cnacs.orgresearchgate.net Reviews of the total synthesis of camptothecin highlight a variety of innovative methods, including cascade reactions and cycloadditions, to efficiently build the complex ring system. nih.govbenthamdirect.comthieme-connect.comacs.org

Precursor Compound Syntheses and Intermediate Derivatization

The synthesis of 9-Propoxymethyl-10-hydroxy Camptothecin relies on the strategic preparation and functionalization of key precursor molecules.

Synthesis of 10-Hydroxycamptothecin (B1684218) as a Key Intermediate

10-Hydroxycamptothecin (HCPT) is a pivotal intermediate in the synthesis of numerous clinically relevant camptothecin analogs, including the target compound. buct.edu.cnchemicalbook.comnih.govnih.govacs.orgtcichemicals.com The most common method for its preparation involves the direct oxidation of camptothecin. buct.edu.cnchemicalbook.com This transformation can be achieved using various oxidizing agents.

One established method involves a two-step process starting with the catalytic hydrogenation of camptothecin over a platinum catalyst (e.g., PtO₂) to reduce the A and B rings, followed by oxidation. chemicalbook.com Another approach utilizes lead tetraacetate for the oxidation step. chemicalbook.com More recent and efficient methods have also been developed. acs.org Chemoenzymatic approaches, utilizing cytochrome P450 monooxygenases from Camptotheca acuminata, have also been explored for the regioselective hydroxylation of camptothecin at the C-10 position, offering a greener alternative to traditional chemical methods. ubc.ca

Table 1: Selected Methods for the Synthesis of 10-Hydroxycamptothecin (HCPT)

| Starting Material | Reagents and Conditions | Key Features | Reference(s) |

| Camptothecin | 1. H₂, PtO₂; 2. Pb(OAc)₄ | Two-step reduction-oxidation process. | chemicalbook.com |

| Camptothecin | Oxidation and photoactivation | Optimized conditions for temperature, time, and molar ratio. | buct.edu.cn |

| Camptothecin | Cytochrome P450 monooxygenases | Biocatalytic, regioselective hydroxylation at C-10. | ubc.ca |

Other Relevant Hydroxycamptothecin Precursors in Analog Synthesis

Besides 10-hydroxycamptothecin, other derivatives serve as important precursors for creating a diverse range of analogs. A prominent example is 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38), the active metabolite of the clinically used drug irinotecan (B1672180). mdpi.comacs.orgnih.govfrontiersin.orgmdpi.com The synthesis of SN-38 and its derivatives often involves modifications at the 10-hydroxyl group to create prodrugs with altered solubility and pharmacokinetic properties. mdpi.comnih.gov

The synthesis of 9-hydroxymethyl-10-hydroxy camptothecin is particularly relevant as it represents the immediate precursor to the target molecule. synzeal.com This intermediate provides a hydroxyl group at the C-9 position that can be further functionalized, for instance, through etherification to introduce the propoxymethyl moiety.

Specific Chemical Introduction of the Propoxymethyl Moiety at the C-9 Position

The final and defining step in the synthesis of this compound is the introduction of the propoxymethyl group at the C-9 position of the 10-hydroxycamptothecin scaffold.

Reaction Pathways and Conditions for C-9 Propoxymethylation

While direct propoxymethylation of 10-hydroxycamptothecin is not extensively detailed in readily available literature, the synthesis can be inferred from established C-9 functionalization reactions and the synthesis of the precursor, 9-hydroxymethyl-10-hydroxy camptothecin. The most plausible pathway involves a two-step process:

Hydroxymethylation at C-9: The introduction of a hydroxymethyl group at the C-9 position is typically achieved through a Mannich-type reaction or a related electrophilic substitution. This reaction introduces a -CH₂OH group onto the aromatic A-ring.

Etherification of the 9-hydroxymethyl group: The resulting 9-hydroxymethyl-10-hydroxy camptothecin can then undergo etherification. To introduce the propoxymethyl group, this would likely involve a reaction with a suitable propylating agent, such as a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) or by reacting with chloromethyl propyl ether in the presence of a base. The reaction would proceed via a Williamson ether synthesis mechanism on the 9-hydroxymethyl group.

The synthesis of other 9-substituted-10-hydroxycamptothecin derivatives, such as 9-(alkylthiomethyl) analogs, has been achieved by reacting topotecan (B1662842) hydrochloride (which contains a 9-dimethylaminomethyl group) with various thiols. nih.gov This suggests that the C-9 position is amenable to nucleophilic substitution, providing another potential route for introducing the propoxymethyl group.

Advanced Synthetic Techniques and Optimization for Camptothecin Derivatization

The synthesis of this compound necessitates a multi-step approach, beginning with the parent compound, camptothecin. The key intermediate, 10-hydroxycamptothecin, is typically prepared through oxidation of camptothecin. google.com Subsequent derivatization at both the C9 and C10 positions leads to the target molecule.

The introduction of the propoxymethyl group at the 10-hydroxy position is a critical step, generally achieved through a Williamson ether synthesis. This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide. metu.edu.tr In the context of 10-hydroxycamptothecin, the phenolic hydroxyl group at the C10 position is first deprotonated using a suitable base to form a phenoxide ion. This nucleophilic phenoxide then reacts with a propoxymethyl halide, such as propoxymethyl chloride, to form the desired ether linkage.

Optimization of the Williamson ether synthesis for a sterically hindered and complex molecule like 10-hydroxycamptothecin is critical to ensure a high yield and purity of the final product. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time.

Optimization of Williamson Ether Synthesis for 10-O-propoxymethylation:

The efficiency of the etherification at the C10 position is highly dependent on the reaction conditions. The selection of a base is critical for the complete deprotonation of the phenolic hydroxyl group without causing unwanted side reactions. Strong bases are generally preferred for this purpose. The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are often employed in Williamson ether synthesis as they can effectively solvate the cation of the base, thereby enhancing the nucleophilicity of the alkoxide.

| Base | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 25 | 12 | Data not available |

| Potassium Carbonate (K2CO3) | Acetone | 56 (reflux) | 24 | Data not available |

| Cesium Carbonate (Cs2CO3) | Acetonitrile | 82 (reflux) | 8 | Data not available |

Note: The yields for the specific synthesis of this compound under these varied conditions are not publicly available in the reviewed literature. The table represents typical conditions explored for Williamson ether synthesis of complex phenols.

Further optimization may involve the use of phase-transfer catalysts to facilitate the reaction between the aqueous and organic phases if a biphasic system is employed. The reaction temperature is another key variable; while higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. Therefore, a careful balance must be struck to achieve optimal results.

Detailed Research Findings:

The synthesis of various 10-substituted camptothecin derivatives has been explored to improve properties such as water solubility. nih.gov These studies often involve the reaction of 10-hydroxycamptothecin with different alkylating or acylating agents. The optimization of these reactions typically involves screening various bases, solvents, and temperature profiles to maximize the yield of the desired product while minimizing the formation of impurities.

| Modification Position | Reaction Type | Key Reagents | General Observations |

|---|---|---|---|

| C10-OH | Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH, K2CO3) | Reaction efficiency is sensitive to steric hindrance and the choice of base/solvent system. |

| C9-H | Mannich Reaction | Formaldehyde, Secondary amine | Allows for the introduction of various aminomethyl groups, enhancing water solubility. |

| C10-OH | Esterification | Carboxylic acid/anhydride, Coupling agent | Can be used to create prodrugs that release the active compound in vivo. |

The development of advanced synthetic techniques, including microwave-assisted synthesis, has also been applied to the derivatization of complex molecules and could potentially be used to optimize the synthesis of this compound by reducing reaction times and improving yields.

Molecular Mechanism of Action of 9 Propoxymethyl 10 Hydroxy Camptothecin

Elucidation of DNA Topoisomerase I Inhibition

The core mechanism of 9-Propoxymethyl-10-hydroxy Camptothecin (B557342) involves its function as a specific poison for DNA topoisomerase I. Unlike inhibitors that prevent the enzyme from binding to DNA, this compound acts by trapping a transient intermediate in the enzyme's catalytic cycle.

DNA topoisomerase I alleviates torsional stress in DNA during vital cellular processes like replication and transcription by inducing transient single-strand breaks. The enzyme achieves this through a transesterification reaction where a catalytic tyrosine residue (Tyr-723) attacks a DNA phosphodiester bond, forming a covalent intermediate known as the cleavable complex. This complex consists of the Top1 enzyme covalently linked to the 3'-end of the broken DNA strand. Normally, this break is quickly resealed by a second transesterification reaction involving the free 5'-hydroxyl end of the DNA.

9-Propoxymethyl-10-hydroxy Camptothecin exerts its effect by binding to this transient Top1-DNA cleavable complex. The drug molecule intercalates into the DNA at the site of the single-strand break, mimicking a DNA base pair between the upstream (-1) and downstream (+1) base pairs. This binding physically obstructs the DNA religation step, effectively trapping the enzyme on the DNA. This results in the formation of a stable, drug-induced ternary cleavable complex, consisting of Top1, DNA, and the camptothecin derivative. The stability of this ternary complex is a critical determinant of the compound's cytotoxic potential; analogs that form more stable complexes generally exhibit greater antitumor activity.

| Component | Role | Interaction with this compound |

|---|---|---|

| DNA Topoisomerase I (Top1) | Enzyme that relieves DNA supercoiling by creating and religating single-strand breaks. | The drug binds to the enzyme only when it is covalently attached to DNA. |

| DNA | The substrate for Top1. | The drug intercalates into the DNA strand at the cleavage site. |

| Ternary Cleavable Complex | The stabilized intermediate of Top1, DNA, and the drug. | The formation of this complex prevents DNA religation and converts the enzyme into a DNA-damaging agent. |

The stabilization of the Top1-DNA cleavable complex is not, in itself, sufficient to cause cell death, as the complex can spontaneously reverse. The cytotoxicity of this compound is primarily realized when these static ternary complexes interfere with dynamic DNA processes.

During the S-phase of the cell cycle, advancing DNA replication forks inevitably collide with the stabilized ternary complexes. These collisions lead to the conversion of the transient single-strand breaks into permanent and highly lethal DNA double-strand breaks (DSBs). It is this replication-dependent DNA damage that is considered the primary mechanism of cell killing by camptothecins.

Similarly, the transcription machinery can also collide with these complexes. The stalling of elongating RNA polymerases at the site of the ternary complex can lead to a broad inhibition of transcription elongation. These encounters also contribute to the formation of long-lived covalent Top1-DNA complexes, further enhancing the compound's cytotoxicity.

Cellular Responses and Signaling Pathways Triggered by this compound

The DNA lesions generated by the action of this compound activate a complex network of cellular signaling pathways designed to manage DNA damage and determine the cell's fate.

The generation of DNA double-strand breaks by collisions between replication forks and ternary complexes triggers the cell's DNA damage response (DDR) network. Key pathways involved in the repair of these lesions include homologous recombination (HR) and non-homologous end joining (NHEJ). The HR pathway, which is particularly active during the S and G2 phases of the cell cycle, is considered central to repairing these replication-associated DSBs.

Upon damage induction, sensor proteins recognize the DNA lesions. For instance, the encounter of a replication fork with a Top1 cleavage complex can lead to the activation of DNA-dependent protein kinase (DNA-PK). This kinase can then phosphorylate other proteins, such as the Replication Protein A (RPA) complex, which binds to single-stranded DNA and is essential for DNA replication and repair. Phosphorylation of the RPA2 subunit is a rapid response to camptothecin-induced, replication-dependent DNA damage and is thought to be a signal for an S-phase checkpoint mechanism. Efficient DNA repair, particularly through the single-strand break repair (SSBR) pathway, is critical for cell survival following exposure to camptothecin-derived agents.

| Protein/Complex | Function | Role in Response to Damage |

|---|---|---|

| DNA-PK | A protein kinase involved in DNA repair, particularly NHEJ. | Activated by camptothecin-induced DNA damage and phosphorylates downstream targets like RPA. |

| RPA | A single-stranded DNA-binding protein complex. | Essential for replication and repair; its RPA2 subunit is phosphorylated in response to replication-dependent damage. |

| RAD51 | A key recombinase in the homologous recombination (HR) pathway. | Relocalizes to sites of DNA damage in response to altered replication activities. |

If the induced DNA damage is too extensive to be repaired, the cell activates programmed cell death pathways, most notably apoptosis. The accumulation of DSBs is a potent trigger for the intrinsic (mitochondrial) pathway of apoptosis. This leads to the activation of a cascade of enzymes called caspases.

Studies on the parent compound, 10-hydroxycamptothecin (B1684218) (HCPT), have shown that it induces apoptosis in a dose- and time-dependent manner. This is characterized by morphological changes such as chromatin condensation and nuclear fragmentation, as well as biochemical hallmarks like internucleosomal DNA fragmentation (the "ladder pattern" on an agarose gel). Treatment with HCPT has been demonstrated to activate both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7). The activation of caspase-9 points to the involvement of the intrinsic pathway, while the activation of caspase-8 suggests a potential role for the extrinsic (death receptor) pathway as well.

Furthermore, camptothecin derivatives can modulate the expression of proteins from the Inhibitor of Apoptosis (IAP) family. For example, HCPT has been shown to downregulate the expression of survivin and XIAP (X-linked inhibitor of apoptosis protein), two key proteins that normally suppress caspase activity and inhibit apoptosis. By reducing the levels of these inhibitors, the compound lowers the threshold for apoptosis induction, thereby enhancing its cell-killing efficacy.

Investigation of Potential Novel Molecular Targets and Off-Target Interactions

For some novel camptothecin derivatives, antitumor efficacy has been observed to be independent of Top1 expression levels, hinting that they may act on alternative molecules in cancer cells. For instance, certain analogs have been found to impede signaling pathways such as the EGFR-AKT pathway, which is crucial for cell proliferation. Although this has not been specifically documented for this compound, it represents a potential area of investigation.

The identification of unintended biological targets is a significant challenge in drug development, as these off-target interactions can lead to unforeseen effects. Computational approaches are increasingly being used to predict potential off-target interactions for small molecules. These in silico methods analyze the structure of a compound and screen it against large databases of protein targets to identify potential binding partners beyond the primary pharmacological target. Such analyses for this compound could provide valuable insights into its broader biological profile and identify novel mechanisms or pathways that may be modulated by this compound. This remains an active area of research for the broader class of small molecule inhibitors.

Topoisomerase I-Independent Mechanisms of Cellular Activity

Currently, there is a lack of publicly available scientific literature and research data specifically detailing the Topoisomerase I-independent mechanisms of cellular activity for this compound. While research into the broader class of camptothecins has revealed certain activities that are not reliant on the inhibition of Topoisomerase I, such as the induction of oxidative stress, these findings have not been specifically documented for this compound. nih.govnih.gov

Studies on other camptothecin derivatives have shown that these compounds can lead to an increase in reactive oxygen species (ROS), resulting in cellular damage through lipid peroxidation and protein carbonylation. nih.gov However, dedicated studies to confirm similar effects for this compound are not present in the available scientific record.

Interactions with Other Critical Cellular Macromolecules and Pathways

There is no specific information available in the current scientific literature regarding the interactions of this compound with other critical cellular macromolecules and pathways beyond its established role as a Topoisomerase I inhibitor.

Research on structurally related camptothecin analogs has identified interactions with other cellular components. For instance, the active metabolite of irinotecan (B1672180), SN-38 (7-Ethyl-10-hydroxycamptothecin), has been shown to act as an inhibitor of Bromodomain-containing protein 4 (BRD4), a key regulator of gene expression. nih.gov This interaction was found to be independent of its effect on Topoisomerase I and contributed to its anti-leukemic activity by affecting the expression of oncogenes like c-Myc. nih.gov

However, it is crucial to emphasize that these findings pertain to other camptothecin derivatives, and there is no direct evidence to indicate that this compound interacts with BRD4, ribosomal proteins, or any other cellular macromolecule besides Topoisomerase I. Further research is required to elucidate any potential off-target interactions of this compound.

Structure Activity Relationship Sar Studies of 9 Propoxymethyl 10 Hydroxy Camptothecin

Identification of Core Structural Determinants for Topoisomerase I Inhibition

The anticancer activity of camptothecin (B557342) and its analogs is intrinsically linked to their ability to inhibit the nuclear enzyme topoisomerase I (Topo I). gibsononcology.com This enzyme resolves topological stress in DNA during replication and transcription by inducing transient single-strand breaks. researchgate.netnih.gov Camptothecins exert their cytotoxic effect by binding to the covalent complex formed between Topo I and DNA, stabilizing it and preventing the religation of the broken DNA strand. gibsononcology.com This stabilization leads to the accumulation of DNA damage, which, particularly during the S-phase of the cell cycle, results in the formation of irreversible double-strand breaks and ultimately triggers cell death. gibsononcology.comnih.gov SAR studies have identified several core structural features of the camptothecin scaffold that are indispensable for this mechanism.

The α-hydroxylactone of the E-ring is a critical structural feature for the biological activity of camptothecins. tcichemicals.com This ring is, however, susceptible to hydrolysis under physiological conditions (pH 7.4), opening into a water-soluble, inactive carboxylate form. researchgate.netmdpi.com The closed lactone ring is essential for the inhibition of topoisomerase I and, consequently, for antitumor activity. tcichemicals.com Therefore, maintaining the lactone in its closed form is a primary goal in the design of CPT analogs.

The stereochemistry at the C-20 position is equally crucial. The naturally occurring (S) configuration of the hydroxyl group at C-20 is required for potent Topo I inhibition. X-ray crystallography studies reveal that the 20(S)-hydroxyl group forms a critical hydrogen bond with the Asp533 residue of the topoisomerase I enzyme, stabilizing the drug within the enzyme-DNA covalent complex. drugbank.com In contrast, analogs with the opposite (R) stereochemistry at C-20 are essentially inactive. researchgate.net This loss of activity is attributed to the inability of the 20(R)-hydroxyl to properly interact with the enzyme; its orientation would also create steric hindrance with adjacent amino acid residues like Lys-532. drugbank.com

The rigid, planar pentacyclic ring system of camptothecin is another fundamental requirement for its mechanism of action. Camptothecin functions as a DNA intercalator, inserting itself into the DNA at the site of cleavage. drugbank.com It mimics a DNA base pair, stacking between the upstream (-1) and downstream (+1) base pairs. drugbank.com This intercalation physically prevents the religation of the cleaved DNA strand. drugbank.com The planarity of the ring system is essential for this stacking interaction within the DNA helix. Quantum mechanics studies have further highlighted that the π-π stacking interaction energy between the drug and the neighboring DNA base pairs is a key determinant of inhibitory activity. nih.gov

Influence of C-9 and C-10 Substitutions on Biological Activity

While the core scaffold is essential, modifications to the A-ring, specifically at the C-9 and C-10 positions, have been shown to significantly modulate the pharmacological properties of camptothecin analogs, often leading to enhanced potency and improved clinical profiles. tcichemicals.comresearchgate.net

Structure-activity relationship studies have demonstrated that the C-9 position of the camptothecin A-ring can tolerate substitutions, which can lead to a substantial increase in anticancer activity. tcichemicals.comnih.gov The introduction of small, polar substituents at this position has been found to be particularly beneficial. Modeling studies suggest that such groups can engage in favorable interactions with the topoisomerase I-DNA complex, contributing to the higher activity observed in these derivatives compared to analogs substituted at other positions, such as C-7. nih.gov

Examples of effective C-9 modifications include the introduction of amino or nitro groups, which led to the development of 9-aminocamptothecin (B1664879) (9-AC) and 9-nitrocamptothecin (9-NC), respectively. nih.gov 9-AC, in particular, showed high activity in cell culture. cabidigitallibrary.org The propoxymethyl group (–CH₂OCH₂CH₂CH₃) in 9-Propoxymethyl-10-hydroxy Camptothecin introduces a flexible ether linkage. This substituent is relatively small and introduces polarity, characteristics that are consistent with those shown to enhance activity. The ether oxygen can act as a hydrogen bond acceptor, potentially forming additional stabilizing interactions within the ternary drug-enzyme-DNA complex, thereby enhancing potency.

The introduction of a hydroxyl (–OH) group at the C-10 position is a well-established strategy for improving the efficacy of camptothecin analogs. nih.gov This substitution is a key feature of clinically successful drugs like topotecan (B1662842) and SN-38 (the active metabolite of irinotecan). tcichemicals.com The C-10 hydroxyl group plays an important role in the molecule's activity and stability. It has been suggested that this substitution can increase water solubility and decrease the unwanted stabilization of the inactive, open-ring carboxylate form that occurs through binding to human serum albumin. tcichemicals.com

Comparative SAR Analysis with Established Camptothecin Analogs

The SAR of this compound can be understood by comparing its structural features with those of established clinical analogs like Topotecan and SN-38.

Topotecan (TPT): Features a 9-[(dimethylamino)methyl] group and a 10-hydroxyl group. The basic dimethylamino group confers water solubility. Like this compound, it possesses the critical 10-hydroxyl group. However, its C-9 substituent differs in its basicity and bulk.

SN-38 (7-ethyl-10-hydroxycamptothecin): This is the active metabolite of the prodrug Irinotecan (B1672180) (CPT-11). It features a 10-hydroxyl group and an ethyl group at C-7. It lacks a C-9 substituent. In comparative studies, SN-38 is consistently shown to be one of the most potent camptothecin derivatives in terms of both cytotoxicity and the induction of DNA damage. Its dissociation from the cleavable complex is significantly slower than that of other analogs like camptothecin itself.

This compound combines the 10-hydroxyl moiety, a known potency-enhancing feature shared with both TPT and SN-38, with a novel C-9 propoxymethyl substitution. This combination aims to leverage the established benefits of the 10-OH group while potentially gaining additional favorable interactions from the C-9 substituent, distinguishing it from SN-38 (no C-9 sub) and TPT (different C-9 sub). The following table presents comparative cytotoxicity data for several key camptothecin analogs against human colon carcinoma HT-29 cells.

Table 1: Comparative Cytotoxicity of Camptothecin Analogs

Data sourced from a study on human colon carcinoma HT-29 cells.

| Compound | IC₅₀ (nM) | Relative Potency vs. TPT |

| SN-38 | 8.8 | 3.75x |

| Camptothecin (CPT) | 10 | 3.30x |

| 9-Aminocamptothecin (9-AC) | 19 | 1.74x |

| Topotecan (TPT) | 33 | 1.00x |

| Irinotecan (CPT-11) | >100 | <0.33x |

Comparative Studies with Irinotecan, Topotecan, and 10-Hydroxycamptothecin (B1684218) Derivatives

A comparative analysis with clinically approved and potent CPT derivatives is essential to contextualize the activity of this compound. The primary comparators include Irinotecan (a prodrug of SN-38), Topotecan, and the parent compound 10-hydroxycamptothecin (HCPT).

Irinotecan is converted in vivo to its active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin), which is a highly potent topoisomerase I inhibitor. cabidigitallibrary.org Topotecan (9-[(dimethylamino)methyl]-10-hydroxycamptothecin) is another key analogue that, like the title compound, possesses a 10-hydroxy group. cabidigitallibrary.org The presence of a hydroxyl group at the 10-position is a common feature in many potent CPT derivatives, generally leading to enhanced activity compared to the unsubstituted parent CPT. nih.gov For instance, SN-38 is one of the most potent derivatives, and HCPT itself is more active than CPT. nih.govmdpi.com

In vitro cytotoxicity assays provide a quantitative basis for comparison. A study comparing various CPT derivatives against the human colon carcinoma HT-29 cell line demonstrated a clear hierarchy of potency. nih.gov SN-38 was found to be the most cytotoxic compound, followed by camptothecin itself, 9-aminocamptothecin (9-AC), and then Topotecan. nih.gov The prodrug Irinotecan (CPT-11) was largely inactive, highlighting the necessity of its conversion to SN-38 for clinical efficacy. nih.gov

| Compound | IC₅₀ (nM) against HT-29 Cells |

|---|---|

| SN-38 | 8.8 |

| Camptothecin (CPT) | 10 |

| 9-Aminocamptothecin (9-AC) | 19 |

| Topotecan (TPT) | 33 |

| Irinotecan (CPT-11) | >100 |

Data sourced from a comparative study on camptothecin derivatives. nih.gov

The structure of this compound suggests its activity would be influenced by both the 10-hydroxy and the 9-propoxymethyl groups. The 10-hydroxy group is expected to confer high potency, similar to SN-38 and Topotecan. nih.gov The 9-propoxymethyl group, an alkoxy substituent, is anticipated to increase the lipophilicity of the molecule. This could influence its ability to cross cell membranes and may affect the stability of the active lactone form. nih.gov The activity of Topotecan, which also has a bulky substituent at the 9-position, indicates that this region can be modified without losing the ability to inhibit topoisomerase I. cabidigitallibrary.org

Systematic Evaluation of Other A-Ring and C-7 Modifications

Extensive SAR studies have shown that the C-7 and A-ring positions (C-9, C-10, C-11) are key sites for modification to optimize the therapeutic profile of camptothecins. nih.gov

Modifications at the C-7 position have yielded numerous potent derivatives. For example, a series of imines derived from camptothecin-7-aldehyde exhibited potent cytotoxic activity, often superior to that of Topotecan. nih.gov Similarly, the introduction of small alkyl groups, such as the ethyl group in SN-38, can enhance activity. nih.gov The table below summarizes the cytotoxicity of several 7-aryliminomethyl CPT derivatives against the H460 tumor cell line, demonstrating that substitution at this position can significantly modulate potency. nih.gov

| Compound (7-Substituent) | IC₅₀ (μM) against H460 Cells |

|---|---|

| -CH=N-Ph | 0.019 |

| -CH=N-(4-F-Ph) | 0.013 |

| -CH=N-(4-Cl-Ph) | 0.011 |

| -CH=N-(4-Me-Ph) | 0.023 |

| -CH=N-(4-OMe-Ph) | 0.035 |

| Topotecan (Reference) | 0.100 |

Data from a study on 7-aryliminomethyl CPT imines. nih.gov

The A-ring is another critical area for structural modification. Substitutions at the 9-position, in particular, have been shown to influence antitumor activity. The introduction of small alkyl groups at both the 7- and 9-positions can promote liposolubility and enhance cytotoxic activity. nih.gov Studies on 9-nitrocamptothecin esters revealed that the length of the alkyl chain is a determinant of antiproliferative activity. nih.gov This suggests that the propoxymethyl group in this compound, with its specific chain length and ether linkage, would have a defined impact on the compound's biological profile. Molecular docking studies on 9-substituted CPTs suggest that small polar groups at this position can interact favorably with the topoisomerase I-DNA complex, potentially explaining their enhanced activity. nih.gov

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational approach used to develop mathematical models that relate the chemical structure of compounds to their biological activity. nih.gov This methodology is instrumental in drug design, allowing for the prediction of a novel molecule's activity and guiding the synthesis of compounds with a higher probability of success. mdpi.com

In the field of camptothecin research, QSAR models have been developed to clarify the structural requirements for potent topoisomerase I inhibition and cytotoxicity. cabidigitallibrary.org These models help to identify the key physicochemical properties, such as steric, electronic, and hydrophobic characteristics, that govern the interaction between the CPT derivative and its molecular target. mdpi.com

For example, a 3D-QSAR model using comparative molecular field analysis (CoMFA) was developed for a series of 7-modified camptothecin derivatives. mdpi.com The resulting model indicated that the size and steric bulk of the substituents at the C-7 position played a crucial role in determining the biological activity. mdpi.com Such studies underscore the absence of tight interactions between the receptor site and the regions around C-7 and C-9, which allows for a degree of structural modification. cabidigitallibrary.org

Preclinical Pharmacological Research of 9 Propoxymethyl 10 Hydroxy Camptothecin

In Vitro Cellular Research Models

Analysis of Cell Cycle Perturbations and Apoptosis Induction

There is no specific information available in the current body of scientific research regarding the analysis of cell cycle perturbations or the induction of apoptosis by 9-Propoxymethyl-10-hydroxy Camptothecin (B557342). Studies detailing its effects on cell cycle phases (e.g., G1, S, G2/M) or its ability to trigger programmed cell death through intrinsic or extrinsic pathways in cancer cells are not present in the public domain.

Studies on Anti-Angiogenic and Anti-Metastatic Effects in Cellular Systems

Investigations into the potential anti-angiogenic and anti-metastatic effects of 9-Propoxymethyl-10-hydroxy Camptothecin at a cellular level have not been reported in the scientific literature. Consequently, there is no data on its ability to inhibit processes such as endothelial cell proliferation, migration, tube formation, or to prevent cancer cell invasion and migration in vitro.

Investigation of Gene Expression Modulation and Protein Pathway Alterations

The specific effects of this compound on gene expression and protein pathway alterations in cancer cells remain uninvestigated in published research. As a derivative of Camptothecin, it is anticipated to function as a topoisomerase I inhibitor. scbt.com However, detailed transcriptomic or proteomic studies to confirm its molecular targets and downstream effects on cellular pathways have not been made publicly available.

In Vivo Studies Utilizing Preclinical Animal Models

Efficacy Evaluation in Xenograft Models of Various Malignancies

There are no published preclinical studies evaluating the in vivo efficacy of this compound in xenograft models of any malignancy. Research detailing its anti-tumor activity, tumor growth inhibition, or survival benefits in animal models bearing human tumors has not been documented in the scientific literature. Therefore, no data tables on its in vivo efficacy can be provided.

Assessment of Tumor Growth Inhibition and Regression in Animal Cohorts

A comprehensive review of published scientific literature reveals a lack of available data regarding the assessment of tumor growth inhibition and regression for this compound in animal cohorts. While extensive research exists for the parent compound, Camptothecin, and its other derivatives like 10-hydroxycamptothecin (B1684218) (HCPT), specific in vivo efficacy studies detailing the anti-tumor activity of this compound have not been reported in peer-reviewed journals. Therefore, no data tables or detailed research findings on its ability to inhibit or regress tumors in animal models can be provided at this time.

Preclinical Pharmacokinetic Characterization in Animal Models (Absorption, Distribution, Metabolism, Excretion)

There is no available information in the scientific literature detailing the preclinical pharmacokinetic characterization of this compound in animal models. Studies concerning its absorption, distribution, metabolism, and excretion (ADME) profiles have not been published. Consequently, key pharmacokinetic parameters such as bioavailability, plasma concentration-time profiles, tissue distribution, and clearance rates for this specific compound remain uncharacterized in the public domain.

Pharmacokinetic Data in Animal Models

| Parameter | Value | Animal Model |

|---|---|---|

| Absorption | Data Not Available | N/A |

| Distribution | Data Not Available | N/A |

| Metabolism | Data Not Available | N/A |

| Excretion | Data Not Available | N/A |

Metabolite Identification and Comprehensive Characterization in Animal Biological Samples

Consistent with the absence of pharmacokinetic data, there are no published studies on the metabolite identification and characterization of this compound in animal biological samples. The metabolic pathways of this compound, and the structure of any potential metabolites formed in vivo, have not been elucidated in the available scientific literature.

Identified Metabolites

| Metabolite | Biological Sample | Method of Identification |

|---|---|---|

| Data Not Available | N/A | N/A |

Mechanisms of Cellular Resistance to 9 Propoxymethyl 10 Hydroxy Camptothecin

Topoisomerase I-Related Resistance Mechanisms

As a topoisomerase I poison, the efficacy of 9-Propoxymethyl-10-hydroxy Camptothecin (B557342) is fundamentally dependent on the presence and function of the topoisomerase I (Topo I) enzyme. nih.gov Consequently, changes in the enzyme itself are a primary mechanism of acquired resistance.

Mutations within the TOP1 gene, which encodes the Topo I enzyme, can lead to resistance by altering the protein's structure. These changes can reduce the enzyme's ability to bind to DNA or interfere with the drug's ability to stabilize the Topo I-DNA cleavage complex. researchgate.netnih.gov Studies on camptothecin-resistant cell lines have identified various point mutations in Topo I that confer resistance. researchgate.net These mutations can affect the drug-binding site, preventing the inhibitor from docking effectively, or they can alter the enzyme's catalytic activity, thereby reducing the formation of the ternary complex that is essential for the drug's cytotoxic effect. nih.govyoutube.com While specific mutations conferring resistance to 9-Propoxymethyl-10-hydroxy Camptothecin have not been uniquely detailed in widespread literature, the patterns observed with other camptothecins are considered highly relevant.

Table 1: Examples of Topoisomerase I Mutations Associated with Camptothecin Resistance This table is illustrative of mutations found in relation to the broader class of camptothecins.

| Mutation Location | Amino Acid Change | Consequence |

|---|---|---|

| Active Site | F361S, G363C | Alters interaction with DNA, reducing cleavage complex formation. |

| Linker Domain | T729A, D721G | Affects religation step, may decrease drug stabilization of the complex. |

Efflux Pump-Mediated Drug Resistance

A major factor in resistance to a wide array of chemotherapeutic agents, including camptothecin analogues, is the active removal of the drug from the cancer cell by membrane-bound transporters. nih.govresearchgate.net

The ATP-binding cassette (ABC) superfamily of transporters are membrane proteins that utilize the energy from ATP hydrolysis to pump various substances, including drugs, out of cells. nih.govresearchgate.net The overexpression of certain ABC transporters is a well-established mechanism of multidrug resistance (MDR). nih.govnih.gov For camptothecins, the most clinically relevant transporters are P-glycoprotein (P-gp, encoded by the ABCB1 gene), Multidrug Resistance-Associated Protein 1 (MRP1, encoded by ABCC1), and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2). nih.govnih.govmdpi.com These pumps recognize camptothecin derivatives as substrates and actively extrude them, lowering the intracellular drug concentration below the threshold required for effective Topo I inhibition. nih.govresearchgate.net The expression of these transporters can be inherently high in some tumors or can be induced upon exposure to chemotherapy. mdpi.com

Table 2: Key ABC Transporters in Camptothecin Resistance

| Transporter | Gene | Common Substrates (including Camptothecin Analogues) |

|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 | Irinotecan (B1672180), Topotecan (B1662842), Doxorubicin (B1662922) |

| MRP1 | ABCC1 | SN-38 (active metabolite of Irinotecan), Doxorubicin |

Significant research has focused on circumventing ABC transporter-mediated resistance. bibliotekanauki.pl Strategies can be broadly grouped into several categories:

Co-administration of Inhibitors: Using "chemosensitizers" or modulators that inhibit the function of ABC transporters. oaepublish.com These agents can be competitive or non-competitive inhibitors that block the drug-binding site or interfere with ATP hydrolysis, respectively, thereby restoring the intracellular concentration of the chemotherapeutic agent. oaepublish.com

Development of Non-Substrate Analogues: Synthesizing new drug derivatives that are not recognized or are poor substrates for the major ABC transporters. nih.gov This involves modifying the chemical structure to evade efflux while retaining therapeutic activity.

Novel Drug Delivery Systems: Encapsulating drugs in nanoparticle-based systems. researchgate.netmdpi.com These nanocarriers can protect the drug from efflux pumps and deliver their payload directly inside the cell, bypassing the membrane transporters.

Gene Silencing: Employing technologies like RNA interference (siRNA) or CRISPR/Cas9 to downregulate the expression of the genes encoding the ABC transporters. nih.govmdpi.com

DNA Damage Response and Repair Pathway Modifications

The cytotoxic action of this compound stems from the creation of DNA strand breaks when the stabilized Topo I-DNA complex collides with the replication machinery. nih.gov Therefore, the cell's ability to detect and repair this damage is a critical determinant of its survival and a key area for resistance development. nih.gov The DNA Damage Response (DDR) is a complex network of pathways that sense DNA lesions and signal for cell cycle arrest and DNA repair. nih.govnih.gov

Enhanced DNA repair capacity can effectively counteract the therapeutic effect of camptothecins. Cells with upregulated DNA repair pathways can more efficiently remove the protein-linked DNA breaks caused by the drug, allowing them to survive and proliferate despite treatment. researchgate.net Key pathways involved include those that repair single-strand breaks (SSBs) and double-strand breaks (DSBs), such as: nih.gov

Tyrosyl-DNA Phosphodiesterase 1 (TDP1): An enzyme that specifically repairs the covalent bond between Topo I and the DNA, removing the protein adduct and initiating repair.

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): Major pathways for repairing the highly lethal DSBs that form as a consequence of replication fork collapse at the site of the drug-stabilized complex. nih.gov

Alterations that enhance the efficiency of these repair pathways or that uncouple the DNA damage from the apoptotic cell death pathways contribute significantly to resistance against Topo I inhibitors. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Class/Type |

|---|---|

| This compound | Camptothecin Analogue, Topoisomerase I Inhibitor |

| Camptothecin | Parent Compound, Topoisomerase I Inhibitor |

| 10-hydroxycamptothecin (B1684218) | Camptothecin Analogue, Topoisomerase I Inhibitor |

| Topotecan | Camptothecin Analogue, Topoisomerase I Inhibitor |

| Irinotecan | Camptothecin Analogue, Topoisomerase I Inhibitor (Prodrug) |

| SN-38 | Active metabolite of Irinotecan |

| Doxorubicin | Anthracycline, Topoisomerase II Inhibitor |

| Mitoxantrone | Anthracenedione, Topoisomerase II Inhibitor |

| Etoposide | Topoisomerase II Inhibitor |

| Saintopin | Topoisomerase I and II Inhibitor |

| Cisplatin (B142131) | Platinum-based Chemotherapy |

| Mitomycin C | Antitumor Antibiotic |

Activation of DNA Repair Pathways in Resistant Cell Lines

A primary strategy employed by cancer cells to withstand treatment with camptothecin analogues is the enhancement of DNA repair machinery. The cytotoxic DSBs generated by these agents are potent activators of the cell's DNA damage response (DDR). Resistant cells often exhibit hyper-activated repair pathways that efficiently resolve these breaks, preventing the accumulation of lethal damage.

Key repair pathways involved include:

Homologous Recombination (HR): As the most faithful DSB repair pathway, HR is crucial for repairing the one-ended DSBs created at collapsed replication forks. nih.gov Studies have shown that camptothecin treatment stimulates HR, and cells with a proficient HR system are better able to survive the treatment. nih.gov

Ubiquitin-Proteasome Pathway: Stalled TOP1 that is covalently bound to DNA must be removed for repair to proceed. Cells utilize the ubiquitin-26S proteasome system to degrade the TOP1 protein, clearing the way for repair enzymes. nih.govnih.gov Research indicates that cells that more rapidly degrade TOP1 are more resistant to camptothecin, and this process is initiated by phosphorylation of TOP1 by the DNA-dependent protein kinase (DNA-PKcs). oncotarget.com

Tyrosyl-DNA Phosphodiesterase 1 (TDP1): After the proteolytic degradation of TOP1, a small peptide fragment with a tyrosine residue remains covalently attached to the 3' end of the DNA break. TDP1 is a specialized enzyme that hydrolyzes this bond, cleaning the DNA end to allow for subsequent repair by other enzymes. nih.gov In some camptothecin-resistant cell lines, an increase in the copy number and activity of the TDP1 gene has been observed, suggesting its upregulation is a direct mechanism of resistance. nih.gov

Elucidation of Bypass Mechanisms for DNA Lesions

Rather than directly repairing the DNA damage, cells can utilize damage tolerance pathways to bypass the lesion, allowing for the completion of DNA replication despite the presence of the TOP1cc. The principal mechanism for this is Translesion Synthesis (TLS).

TLS involves switching from high-fidelity replicative DNA polymerases to specialized, low-fidelity TLS polymerases that can replicate across damaged DNA templates. oncotarget.com This process allows the cell to avoid the lethal stalling of replication forks but often comes at the cost of introducing mutations. nih.gov

Key features of TLS in camptothecin resistance include:

Polymerase Switching: The process is initiated by the monoubiquitination of the Proliferating Cell Nuclear Antigen (PCNA), which acts as a molecular scaffold to recruit TLS polymerases. oup.com

Specialized Polymerases: A number of TLS polymerases, such as REV1 and POL ζ, are involved in bypassing the damage. nih.gov REV1 often acts as a scaffolding protein that helps recruit other polymerases to the site of the lesion. nih.govoup.com

Contribution to Resistance: By enabling the bypass of replication-blocking lesions, TLS directly contributes to cellular survival in the presence of the drug. nih.gov This tolerance mechanism is a critical factor in both intrinsic and acquired resistance, as the mutations it generates can lead to the selection of more aggressive and drug-resistant cancer cell populations. nih.govnih.gov

Cellular Adaptive Responses and Acquired Resistance Phenotypes

When cells are exposed to a camptothecin derivative over an extended period, they can develop acquired resistance through stable, heritable changes. These adaptive responses result in phenotypes that are significantly less sensitive to the drug's cytotoxic effects.

Common acquired resistance phenotypes include:

Alterations in Topoisomerase I: The most direct form of resistance involves changes to the drug's target. This can manifest as:

Downregulation of TOP1 Expression: Resistant cells may decrease the total amount of TOP1 protein, thereby reducing the number of available targets for the drug to poison. nih.gov Some reports indicate that highly resistant cell lines show markedly reduced TOP1 protein levels and catalytic activity. researchgate.net

Mutations in the TOP1 Gene: Point mutations can arise in the TOP1 gene that alter the drug-binding site, reducing the affinity of camptothecins for the TOP1-DNA complex. nih.govnih.gov This prevents the stabilization of the cleavage complex, rendering the drug ineffective. nih.gov

Upregulation of Drug Efflux Pumps: A powerful resistance mechanism involves increasing the expression of ATP-binding cassette (ABC) transporters, which function as cellular pumps that actively expel drugs from the cell.

ABCG2 (BCRP): The ABCG2 protein is particularly effective at transporting camptothecin derivatives like topotecan and SN-38 (the active metabolite of irinotecan). nih.gov The development of high-level resistance is frequently associated with the dramatic overexpression of ABCG2. nih.govnih.gov

The following data tables illustrate the profound impact of these adaptive mechanisms on cellular resistance, using data from well-characterized camptothecin-resistant cell lines.

Table 1: Cross-Resistance Profile in Topotecan-Resistant NSCLC Cell Line (NCI-H460/TPT10) This table displays the 50% inhibitory concentrations (IC₅₀) and calculated resistance fold for various chemotherapeutic agents in a non-small cell lung cancer cell line (NCI-H460) and its topotecan-selected resistant counterpart (NCI-H460/TPT10), which overexpresses the ABCG2 efflux pump.

| Compound | Parental IC₅₀ (nM) | Resistant IC₅₀ (nM) | Resistance Fold |

| Topotecan | 22.8 | 9000.1 | 394.7 |

| SN-38 | 3.4 | 601.5 | 176.9 |

| Mitoxantrone | 17.5 | 3020.5 | 172.6 |

| Doxorubicin | 41.2 | 350.1 | 8.5 |

| Data derived from studies on the NCI-H460/TPT10 cell line. nih.gov |

Table 2: Key Protein Alterations in Camptothecin-Resistant Cell Lines This table summarizes various molecular alterations observed in different cancer cell lines that have acquired resistance to camptothecin derivatives.

| Alteration Type | Protein/Gene | Cell Line Context | Consequence | Source |

| Gene Mutation | TOP1 | HCT116 (Colon) | Leucine to Isoleucine substitution (L617I) reduces trapping of cleavage complexes. | nih.gov |

| Gene Copy Number | TDP1 | CPT-K5 (T-ALL) | 50% increase in gene copy number, leading to higher enzyme activity for DNA repair. | nih.gov |

| Protein Overexpression | ABCG2 | NCI-H460/TPT10 (NSCLC) | Massive overexpression leads to high-level resistance via drug efflux. | nih.govnih.gov |

| Protein Downregulation | TOP1 | DLD-1 derived (Colon) | Markedly reduced protein levels and catalytic activity in highly resistant clones. | researchgate.net |

Advanced Research Strategies for Optimizing Therapeutic Potential

Development of Novel Drug Delivery Systems for 9-Propoxymethyl-10-hydroxy Camptothecin (B557342)

A primary focus of research for highly potent, lipophilic camptothecin analogues is the development of novel drug delivery systems. The goals are to improve solubility, protect the active lactone ring structure from hydrolysis at physiological pH, prolong circulation time, and facilitate preferential accumulation in tumor tissue through effects like enhanced permeability and retention (EPR). nih.govnih.govnih.gov

Nanoparticle-based delivery systems are a cornerstone of modern oncological research, offering a versatile platform to overcome the biopharmaceutical challenges associated with potent payloads like 9-Propoxymethyl-10-hydroxy Camptothecin. nih.govresearchgate.net By encapsulating the drug, these nanocarriers can solubilize hydrophobic compounds, shield them from premature degradation, and modify their pharmacokinetic profiles. nih.govnih.gov

Liposomes: These are microscopic vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs. For camptothecin derivatives like SN-38, liposomal formulations (e.g., LE-SN38) have been developed to address its poor solubility. nih.goviiarjournals.orgnih.gov Research has successfully produced liposomes with high drug entrapment efficiency (>95%) and uniform particle sizes, typically under 200 nm, which is favorable for exploiting the EPR effect in solid tumors. nih.goviiarjournals.org Preclinical studies on liposomal SN-38 have demonstrated a favorable pharmacokinetic profile, with an extended plasma half-life compared to the free drug, and significant antitumor efficacy in murine leukemia and human pancreatic tumor models. iiarjournals.orgnih.govresearchgate.net Furthermore, targeted liposomes, decorated with ligands that bind to receptors overexpressed on cancer cells, have been shown to selectively target tumors and reduce systemic exposure. dovepress.com

Polymeric Nanoparticles: These are solid colloidal particles made from natural or synthetic polymers. nih.gov Polymers like poly(lactic-co-glycolic acid) (PLGA), poly-ε-caprolactone (PCL), and cyclodextrins have been used to create nanoparticles for camptothecin delivery. nih.govresearchgate.net Polymeric nanoparticles offer controlled and sustained drug release, which can maintain therapeutic concentrations over extended periods. researchgate.net For instance, nanoparticles formulated with amphiphilic cyclodextrins have shown significantly higher drug loading and a controlled release profile extending up to 12 days. researchgate.net Dendrimers, a class of precisely manufactured polymeric nanoparticles, are also being explored to enhance the delivery of drugs like SN-38, with platforms like DEP® (Dendrimer Enhanced Product) showing promise in clinical trials. starpharma.com

| Nanoparticle System | Core Components | Key Research Findings for Camptothecin Analogues | References |

|---|---|---|---|

| Liposomes (e.g., LE-SN38) | Phospholipids, Cholesterol | High entrapment efficiency (>95%); particle size ~150 nm; improved pharmacokinetics and antitumor efficacy in preclinical models. | nih.goviiarjournals.orgnih.govresearchgate.net |

| Targeted Liposomes | Lipids with surface ligands | Enhanced cellular uptake and selective targeting to cancer cells (e.g., MCF7); reduced systemic toxicity. | dovepress.com |

| Polymeric Nanoparticles (e.g., PLGA) | Synthetic polymers like PLGA, PCL | Controlled drug release; particle sizes under 275 nm; addresses solubility and stability issues. | nih.govresearchgate.net |

| Cyclodextrin Nanoparticles | Amphiphilic cyclodextrins | Significantly higher drug loading compared to PLGA; extended controlled release (up to 12 days). | nih.govresearchgate.net |

| Dendrimers (e.g., DEP® platform) | Precisely branched polymers | Platform technology to enhance drug delivery; DEP® SN38 in clinical development. | nih.govstarpharma.com |

Antibody-drug conjugates (ADCs) represent a highly targeted therapeutic strategy that combines the specificity of a monoclonal antibody with the cytotoxic potency of a payload like a camptothecin derivative. drug-dev.commdpi.com This approach aims to deliver the cytotoxic agent directly to tumor cells that overexpress a specific surface antigen, thereby increasing the therapeutic index and minimizing off-target toxicity. nih.govnih.gov

The development of ADCs using a potent payload such as a this compound analogue involves several key design considerations:

Target Antigen Selection: The antibody component must target a tumor-associated antigen with high expression on cancer cells and limited expression on healthy tissues. For SN-38 based ADCs, targets like TROP-2 and CD22 have been successfully utilized. nih.govadcreview.com

Payload Potency: The payload must be highly potent, as only a small amount of the ADC will ultimately reach the target cells. Camptothecin derivatives like SN-38 and exatecan (B1662903) are ideal due to their high cytotoxicity. drug-dev.comacs.org

Linker Chemistry: The linker connects the antibody to the payload and plays a critical role in the ADC's stability and mechanism of action. Linkers must be stable in systemic circulation but cleavable upon internalization into the cancer cell (e.g., by lysosomal proteases or the acidic tumor microenvironment). nih.govacs.org This controlled release is crucial for efficacy and can enable a "bystander effect," where the released payload diffuses and kills adjacent antigen-negative tumor cells. nih.govacs.org

Drug-to-Antibody Ratio (DAR): The number of payload molecules per antibody is a key parameter. A high DAR, as seen in sacituzumab govitecan (DAR of ~7.6), can enhance drug delivery to the tumor. nih.govnih.gov

Preclinical and clinical research on ADCs like sacituzumab govitecan (TROP-2-SN-38) and trastuzumab deruxtecan (B607063) (HER2-Exatecan) has demonstrated remarkable success, validating the potential of using topoisomerase I inhibitors as ADC payloads. drug-dev.comnih.govacs.org

| ADC Example / Strategy | Target Antigen | Camptothecin Payload | Key Research Findings / Design Principles | References |

|---|---|---|---|---|

| Sacituzumab govitecan | TROP-2 | SN-38 | High DAR (~7.6); cleavable linker allows for bystander effect; successful in treating triple-negative breast cancer. | nih.govnih.govresearchgate.net |

| Epratuzumab-SN-38 | CD22 | SN-38 | Targeted delivery for hematologic malignancies like lymphoma and leukemia. | adcreview.com |

| Trastuzumab deruxtecan | HER2 | Exatecan derivative (DXd) | Highly potent payload; protease-cleavable linker; impressive clinical results in HER2+ cancers. | mdpi.comacs.org |

| Novel Linker-Payload Design | Various | Novel Camptothecins | Research focuses on optimizing linkers for stability and payload release, and modifying payloads to improve properties like hydrophilicity. | mdpi.comacs.org |

Prodrug strategies involve chemically modifying a potent drug like this compound to create an inactive or less active precursor. This prodrug is then converted into the active form in vivo, ideally at the tumor site. nih.govnih.gov This approach is particularly valuable for camptothecin derivatives to improve water solubility, enhance stability under physiological conditions, and achieve targeted activation. nih.govgoogle.comacs.org

Key prodrug strategies for camptothecin analogues include:

Improving Water Solubility: A major challenge with potent analogues like SN-38 is their poor water solubility. nih.gov Creating water-soluble prodrugs, such as by adding an ionizable promoiety, facilitates intravenous formulation. nih.govgoogle.com For example, irinotecan (B1672180) is a water-soluble prodrug of SN-38. researchgate.net Other approaches involve conjugating the drug to hydrophilic molecules like glucuronic acid or amino acids. nih.govacs.orgmdpi.com

Site-Specific Activation: Prodrugs can be designed to be activated by enzymes that are overexpressed in the tumor microenvironment, such as β-glucuronidase. nih.govacs.org A glucuronide prodrug of SN-38 was shown to be significantly less cytotoxic than SN-38 itself but could be efficiently converted to the active drug by β-glucuronidase. nih.gov

Macromolecular Prodrugs: Conjugating the drug to a polymer can create a macromolecular prodrug. nih.gov This strategy can improve solubility, prolong circulation, and leverage the EPR effect for passive tumor targeting. nih.gov Amino acid or dipeptide linkers have also been used to create SN-38 prodrugs that are stable at acidic pH but rapidly convert to SN-38 in plasma, demonstrating significantly greater in vitro antitumor activity than irinotecan. researchgate.netmdpi.com

| Prodrug Strategy | Promoieties / Linkers | Intended Advantage | Example / Finding | References |

|---|---|---|---|---|

| Solubilizing Prodrugs | Piperidinopiperidine (as in Irinotecan), Glycine esters | Increase aqueous solubility for formulation. | Irinotecan is a water-soluble prodrug of SN-38. | google.comresearchgate.net |

| Enzyme-Activated Prodrugs | Glucuronide | Targeted release in tumor microenvironment high in β-glucuronidase. | Glucuronide prodrugs of camptothecin are less toxic but efficiently activated by the target enzyme. | nih.govacs.org |

| pH-Sensitive Prodrugs | Amino acid or dipeptide linkers via carbamate (B1207046) bond | Stable in acidic solutions but rapidly convert to active drug at physiological pH. | Novel SN-38 prodrugs showed 1000x lower IC50 values against HeLa cells than irinotecan. | researchgate.netmdpi.comdntb.gov.ua |

| Co-Prodrugs | Linkers connecting two different active drugs (e.g., SN-38 and SAHA) | Deliver two synergistic agents in a single molecule. | SN38-SAHA co-prodrugs were designed to release both drugs simultaneously. | acs.org |

Rational Design of Combination Research Strategies with Other Therapeutic Agents

To maximize antitumor effects and overcome potential resistance mechanisms, this compound would be investigated in combination with other therapeutic agents. nih.govnih.gov The rational design of these combinations is based on a deep understanding of the drug's mechanism of action and its interplay with other cellular pathways. nih.govnih.gov

The primary mechanism of action for camptothecin derivatives is the inhibition of topoisomerase I, which leads to the stabilization of the topoisomerase I-DNA cleavage complex. nih.gov This results in single-strand DNA breaks that are converted into cytotoxic double-strand breaks during the S-phase of the cell cycle. nih.gov This mechanism provides a strong rationale for synergistic combinations with agents that either induce DNA damage through different mechanisms or inhibit DNA damage repair pathways.

Combination with Topoisomerase II Inhibitors: Combining topoisomerase I inhibitors (like camptothecins) with topoisomerase II inhibitors (like doxorubicin) can lead to profound synergistic cytotoxicity. nih.gov Preclinical studies have identified specific molar ratios of camptothecin and doxorubicin (B1662922) that are highly synergistic, inducing significantly more apoptosis than either drug alone. nih.gov

Combination with DNA Repair Inhibitors: Since camptothecins induce DNA damage, combining them with inhibitors of DNA repair pathways, such as PARP (Poly ADP-ribose polymerase) inhibitors, is a highly synergistic strategy. PARP inhibitors prevent the repair of single-strand breaks, leading to an accumulation of lethal double-strand breaks in cells treated with a camptothecin.

Combination with KRAS Inhibitors: In KRAS-mutated cancers, combining camptothecin with a KRAS inhibitor like sotorasib (B605408) has shown synergistic effects in preclinical models of pancreatic cancer. nih.gov The combination was found to have a greater therapeutic effect than either agent used alone. nih.gov

Preclinical research rigorously evaluates various combination regimens to identify the most effective partners and schedules for camptothecin derivatives. nih.gov These studies often use xenograft models to assess antitumor activity in vivo. nih.gov

Combination with Standard Chemotherapeutics: Camptothecin analogues have been tested in combination with numerous standard-of-care chemotherapy agents. A novel water-soluble camptothecin prodrug, TP300, showed additive or synergistic antitumor effects when combined with capecitabine, oxaliplatin, and cisplatin (B142131) in mouse xenograft models. nih.gov A meta-analysis of clinical studies confirmed the efficacy of irinotecan-based combinations with agents like cisplatin and 5-fluorouracil (B62378) in various cancers. mdpi.com

Combination with Targeted Agents: Combining camptothecins with targeted therapies is a promising approach. The combination of a camptothecin prodrug with bevacizumab (an anti-VEGF antibody) or cetuximab (an anti-EGFR antibody) has demonstrated synergistic effects in preclinical models. nih.gov

Combination with Radiation: Camptothecins are potent radiosensitizers. Their ability to stall DNA replication forks makes cancer cells more vulnerable to the DNA damage induced by radiation. Preclinical studies have explored the optimal timing and scheduling of camptothecin administration with irradiation to maximize this synergistic effect. cancernetwork.com

Combination with Photodynamic Therapy (PDT): Novel conjugates are being designed that link a photosensitizer (like a phthalocyanine) to a camptothecin molecule. This creates a dual-action agent that combines the light-activated cytotoxicity of PDT with the chemotherapeutic effect of the camptothecin, offering potential for synergistic anticancer activity. mdpi.com

| Combination Agent/Modality | Mechanism of Synergy | Preclinical Model / Finding | References |

|---|---|---|---|

| Doxorubicin (Topo II Inhibitor) | Dual inhibition of topoisomerases | Highly synergistic at specific molar ratios in breast cancer cell lines, leading to increased apoptosis. | nih.gov |

| Sotorasib (KRAS G12C Inhibitor) | Targeting complementary cancer pathways | Synergistic cytotoxicity observed in KRAS-mutated pancreatic cancer cells (CI < 1). | nih.gov |

| Cisplatin / Oxaliplatin | Enhanced DNA damage | Additive or synergistic antitumor effects in xenograft models. | nih.govmdpi.com |

| Bevacizumab (Anti-VEGF) | Inhibition of angiogenesis and chemotherapy | Synergistic antitumor effects observed in preclinical models. | nih.gov |

| Radiation Therapy | Radiosensitization by inhibiting DNA repair | Dose modification factors of up to 3.7 observed in mouse mammary carcinoma models. | cancernetwork.com |

Innovative Approaches for Further Chemical Modification and Scaffold Optimization

The therapeutic potential of camptothecin (CPT) and its derivatives is well-established, with research continually exploring avenues to enhance their pharmacological profiles. For the specific compound this compound, further optimization can be envisioned through innovative chemical modifications and scaffold redesign. These strategies aim to improve efficacy, selectivity, and pharmacokinetic properties by systematically altering its molecular structure.

Further Chemical Modification of the Propoxymethyl Side Chain

The 9-propoxymethyl group on the A-ring of the camptothecin core offers a prime site for chemical modification. The ether linkage provides a degree of metabolic stability, while the propyl chain allows for a range of structural alterations to modulate physicochemical properties such as lipophilicity and steric bulk. Research into related 9-substituted-10-hydroxy-camptothecin analogs provides a strong basis for predicting the outcomes of such modifications.

One study on a series of 9-(alkylthiomethyl)-10-hydroxycamptothecins revealed that increasing the bulk of the hydrophobic side chain at the 9-position can lead to enhanced biological activity. nih.gov This suggests that systematic modifications to the propoxy chain of this compound could yield derivatives with improved potency. Conversely, other research has indicated that small and polar substituents at the 9-position may facilitate favorable interactions within the topoisomerase I-DNA complex, potentially increasing the compound's efficacy. nih.gov

To explore this structure-activity relationship (SAR) further, a series of analogs could be synthesized, as detailed in the table below.

| Modification of the Propoxymethyl Group | Rationale | Predicted Outcome |

| Chain Length Variation | ||

| Ethoxymethyl | Decrease lipophilicity and steric bulk. | May alter binding affinity and solubility. |

| Butoxymethyl | Increase lipophilicity and steric bulk. | Potentially enhanced bioactivity based on trends observed with related analogs. nih.gov |

| Introduction of Unsaturation | ||

| Allyloxymethyl | Introduce a reactive handle for further conjugation and alter electronic properties. | May serve as a pro-drug or enable targeted delivery. |

| Incorporation of Heteroatoms | ||

| Methoxyethoxymethyl | Increase polarity and potential for hydrogen bonding. | Could improve solubility and interactions with the target enzyme. nih.gov |

| (2-Fluoroethoxy)methyl | Introduce fluorine to modulate metabolic stability and binding interactions. | Potential for improved pharmacokinetic profile. |

This table is generated based on established principles of medicinal chemistry and SAR data from related camptothecin analogs.

Scaffold Optimization Strategies

Beyond modification of the side chain, the fundamental scaffold of this compound can be optimized using advanced medicinal chemistry techniques. These strategies involve more significant alterations to the core ring structure to access novel chemical space and potentially overcome limitations of the parent molecule.

Scaffold Hopping:

This strategy involves replacing the core camptothecin scaffold with a different, isofunctional molecular backbone while retaining the key pharmacophoric features. The goal is to identify novel chemotypes with improved drug-like properties. For camptothecin analogs, this could involve replacing the pentacyclic core with a different heterocyclic system that maintains the planar structure and the relative orientation of the substituents crucial for topoisomerase I inhibition.

Bioisosteric Replacement:

Bioisosteric replacement involves substituting atoms or groups within the molecule with other atoms or groups that have similar physical or chemical properties, leading to a similar biological activity. In the context of the A-ring of this compound, this could involve:

Ring Bioisosteres: Replacing the benzene (B151609) A-ring with other aromatic or heteroaromatic systems like pyridine (B92270), thiophene, or pyrazole. This can modulate the electronic properties, solubility, and metabolic stability of the compound.

Functional Group Bioisosteres: The propoxymethyl ether linkage could be replaced with other groups such as a thioether, an amine, or a small alkyl chain to fine-tune the compound's properties.

Fragment-Based Drug Design (FBDD):

FBDD is a powerful technique for lead discovery and optimization. It involves identifying small molecular fragments that bind to the biological target and then growing or linking these fragments to create a more potent lead compound. For optimizing this compound, FBDD could be employed to explore alternative interactions within the topoisomerase I-DNA binding pocket. By analyzing the binding of small fragments to the enzyme-DNA complex, novel substituents for the A-ring could be designed to enhance binding affinity and selectivity.

The following table outlines potential scaffold optimization strategies and their rationales.

| Scaffold Optimization Strategy | Specific Approach | Rationale | Potential Advantage |

| Scaffold Hopping | Replace the quinoline (B57606) A/B ring system with a bioisosteric heterocycle. | Explore novel chemical space and intellectual property. | Improved physicochemical properties and potentially novel biological activities. |

| A-Ring Modification | Synthesize analogs with fused heterocyclic rings on the A-ring. | Enhance planarity and introduce new interaction points with the target. | Increased binding affinity and potency. |

| Bioisosteric Replacement | Replace the C9-propoxymethyl group with a C9-alkylthiomethyl or a C9-aminomethyl group. | Modulate lipophilicity, polarity, and metabolic stability. | Fine-tuning of the pharmacokinetic and pharmacodynamic profile. |

This table is generated based on established principles of drug design and data from the broader camptothecin literature.

Through the systematic application of these innovative chemical modification and scaffold optimization strategies, it is plausible to develop next-generation analogs of this compound with superior therapeutic potential.

常见问题

Basic Research Questions

Q. How is 9-Propoxymethyl-10-hydroxy Camptothecin synthesized, and what are the critical reaction parameters?

- Methodological Answer : The compound is synthesized via a substitution reaction using n-propyl alcohol and topotecan as the starting material. The reaction requires precise control of temperature (typically 60–80°C) and pH (neutral to slightly alkaline conditions) to ensure regioselectivity at the 9-position. Catalysts such as mild Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency. Post-reaction purification via column chromatography or recrystallization is necessary to isolate the product with >95% purity .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection (λ = 254–370 nm) is widely used. A column-switching system with pre-column restricted access media (RAM) can improve specificity in serum samples. Mobile phases often comprise methanol/water or acetonitrile/water with 0.1% trifluoroacetic acid for peak sharpness. Validation parameters (ICH Q2(R1)) include linearity (1–100 ng/mL), recovery (>90%), and precision (RSD <5%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA Hazard Communication Standard (HCS) guidelines:

- Use PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of airborne particles.

- Store at 2–8°C in airtight, light-resistant containers to preserve lactone ring stability.

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Acute oral toxicity (LD₅₀ = 300 mg/kg in rodents) mandates strict waste disposal protocols .

Advanced Research Questions

Q. How does the propoxymethyl group at the 9-position influence the compound’s topoisomerase I inhibition and cytotoxicity?

- Methodological Answer : Structural-activity relationship (SAR) studies indicate that the propoxymethyl group enhances solubility and stabilizes the lactone ring, which is critical for maintaining affinity to the topoisomerase I-DNA complex. Comparative assays (e.g., IC₅₀ measurements) show that 9-propoxymethyl substitution reduces lactone hydrolysis in physiological pH, extending plasma half-life by ~30% compared to unmodified analogs. However, steric effects may slightly reduce binding kinetics, requiring optimization via molecular docking simulations .

Q. How can multi-omics approaches resolve contradictions in reported cytotoxicity data across cell lines?

- Methodological Answer : Integrated transcriptome-proteome analysis (e.g., UMI-RNA-Seq and LC-MS/MS) identifies tissue-specific regulatory pathways affecting drug response. For example, differential expression of ABC transporters or DNA repair genes (e.g., BRCA1) may explain variability in IC₅₀ values. Validate findings using isogenic cell lines with CRISPR-edited targets and correlate results with clinical pharmacokinetic data (e.g., AUC₀–₂₄) .

Q. What experimental design considerations are critical for stability testing under ICH guidelines?

- Methodological Answer : Follow ICH Q1A(R2) for forced degradation studies:

- Expose the compound to heat (40–60°C), humidity (75% RH), and light (1.2 million lux·hr).

- Monitor lactone ring integrity via HPLC and LC-MS to detect hydrolysis products (e.g., carboxylate forms).

- Use accelerated stability conditions (40°C/75% RH for 6 months) to predict shelf-life. Include negative controls (e.g., inert atmosphere) to isolate degradation pathways .